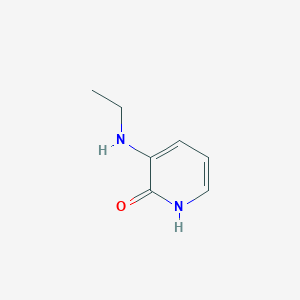
3-(Ethylamino)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylamino)pyridin-2-ol is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N The compound this compound is characterized by the presence of an ethylamino group attached to the third carbon of the pyridine ring and a hydroxyl group attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)pyridin-2-ol can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out at elevated temperatures and pressures to facilitate the substitution of the chlorine atom with the ethylamino group.
Another method involves the reduction of 3-(ethylamino)pyridine-2-one using a reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction is typically carried out in an inert atmosphere to prevent oxidation and ensure the complete reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(Ethylamino)pyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 3-(ethylamino)pyridine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(Ethylamino)pyridine-2-one.
Reduction: 3-(Ethylamino)pyridine.
Substitution: Various substituted pyridines depending on the substituent introduced.
科学研究应用
3-(Ethylamino)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It may act as an enzyme inhibitor or receptor modulator, making it of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 3-(Ethylamino)pyridin-2-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(Ethylamino)pyridin-2-ol can be compared with other similar compounds such as pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol. These compounds share a common pyridine ring structure but differ in the position and nature of substituents.
Pyridin-2-ol: Has a hydroxyl group at the second position. It acts as an ambident nucleophile, reacting at both the oxygen and nitrogen atoms.
Pyridin-3-ol: Has a hydroxyl group at the third position. It primarily reacts at the oxygen atom.
Pyridin-4-ol: Has a hydroxyl group at the fourth position. It reacts at the nitrogen atom.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
3-(ethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-8-6-4-3-5-9-7(6)10/h3-5,8H,2H2,1H3,(H,9,10) |
InChI 键 |
PNASJXWHEHLKRG-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=CNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


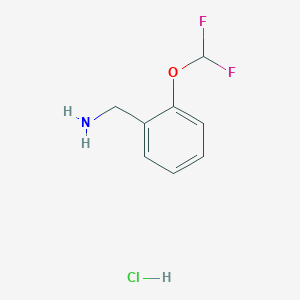
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl phenyl carbonate](/img/structure/B13107304.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
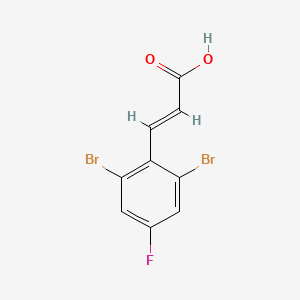


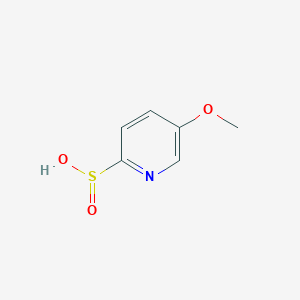
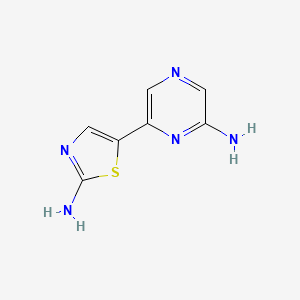
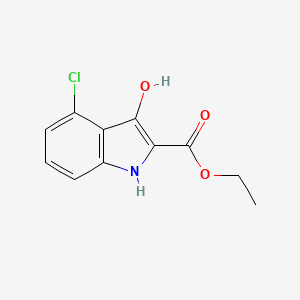
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
